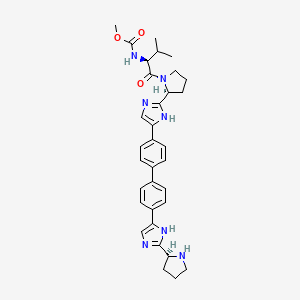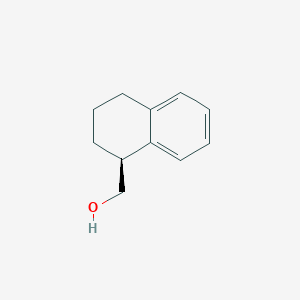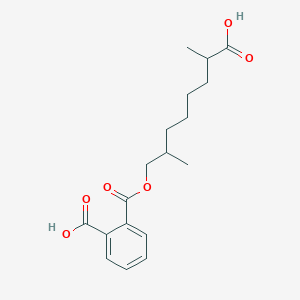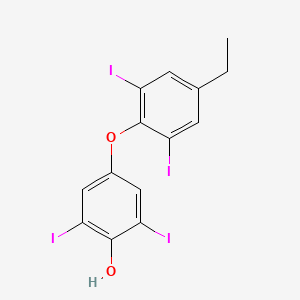
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is a complex organic compound featuring two tetraazacyclotetradecane (cyclam) units linked by benzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane typically involves the following steps:
Formation of the Cyclam Units: The cyclam units are synthesized through a cyclization reaction involving ethylenediamine and formaldehyde in the presence of a base.
Benzylation: The cyclam units are then benzylated using benzyl chloride under basic conditions to form the benzylated cyclam intermediates.
Coupling Reaction: The benzylated cyclam intermediates are coupled using a suitable linker, such as a dibromoalkane, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反应分析
Types of Reactions
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl groups.
Reduction: Reduced derivatives of the cyclam units.
Substitution: Substituted benzyl derivatives.
科学研究应用
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
Coordination Chemistry: The compound can act as a ligand for metal ions, forming stable complexes that are useful in catalysis and material science.
Medicinal Chemistry: The compound’s ability to chelate metal ions makes it a potential candidate for use in metal-based drugs and diagnostic agents.
Biological Studies: The compound can be used to study metal ion transport and storage in biological systems.
Industrial Applications: The compound’s metal-binding properties can be exploited in industrial processes such as wastewater treatment and metal recovery.
作用机制
The mechanism of action of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves its ability to chelate metal ions. The cyclam units provide multiple nitrogen donor atoms that can coordinate to metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions.
相似化合物的比较
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound of the cyclam units in 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane.
1,4,8,11-Tetraazacyclotetradecane-5,7-dione: A derivative of cyclam with additional functional groups.
1,4,8,11-Tetraazacyclotetradecane-2,6-dione: Another derivative of cyclam with different functional groups.
Uniqueness
This compound is unique due to the presence of two cyclam units linked by benzyl groups. This structure provides enhanced metal-binding properties and potential for forming more stable and diverse metal complexes compared to its parent compound and other derivatives.
属性
CAS 编号 |
414858-02-9 |
|---|---|
分子式 |
C46H84N12 |
分子量 |
805.2 g/mol |
IUPAC 名称 |
1,8-bis[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C46H84N12/c1-15-47-23-25-49-19-3-31-55(35-27-51-17-1)39-43-7-11-45(12-8-43)41-57-33-5-21-54-30-38-58(34-6-22-53-29-37-57)42-46-13-9-44(10-14-46)40-56-32-4-20-50-26-24-48-16-2-18-52-28-36-56/h7-14,47-54H,1-6,15-42H2 |
InChI 键 |
JFXKZZUXCPLCJW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCN(CCCNCC3)CC4=CC=C(C=C4)CN5CCCNCCNCCCNCC5 |
同义词 |
Plexifor Impurity II; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)





![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)
